Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

Quality Control Procurement Specification Analytical Reference

Researchers requiring a regio-defined electrophilic thiophene scaffold often face limited 3-alkoxy-5-nitro substitution patterns. This compound solves that gap with its unique 3-(2-methoxyethoxy) chain. - Distinct electrophilicity & SNAr reactivity for mechanistic studies - 97% purity, low lipophilicity (XLogP3: 1.8, TPSA 119 Ų) aids solubility in polar media - Reliable batch consistency from select suppliers, ideal for multi-step synthesis scale-up

Molecular Formula C9H11NO6S
Molecular Weight 261.25 g/mol
Cat. No. B12078338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate
Molecular FormulaC9H11NO6S
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3
InChIKeyAGCOOAKNANFYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Nitrothiophene Building Block Overview


Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate (CAS: 1707581-79-0) is a tri-substituted thiophene derivative characterized by the concurrent presence of a 3-position (2-methoxyethoxy) ether chain, a 5-position nitro group, and a methyl ester at the 2-position [1]. With a molecular weight of 261.25 g/mol and a topological polar surface area of 119 Ų, the compound's complexity index of 281 reflects a substitution pattern rare in commercial catalogs [1]. This pattern embeds a reactive electron-withdrawing nitro handle, a hydrophilic ethylene glycol ether side chain, and a carboxylic ester functional group on a single thiophene scaffold, positioning it as a specialized intermediate for pharmaceutical and material science research settings that demand a differentiated solubility and electronic profile [1].

1
Scaffold
Tri-substituted thiophene with three distinct reactive handles on a single core
2
Selection Logic
Ether-chain polarity profile supports differentiated solubility screening
3
Use Context
Specialized intermediate for pharmaceutical and material science synthesis research

Procurement Risk of Generic Substitution


Direct substitution of this compound with the widely available methyl 5-nitrothiophene-2-carboxylate (CAS: 5832-01-9) or other simple 3-unsubstituted nitrothiophenes is chemically and functionally invalid. The 3-position alkoxy chain critically influences the scaffold's electron density distribution and, critically, its nucleophilic aromatic substitution (SNAr) reactivity. Kinetic studies on structurally related 2-methoxy-3-nitro-5-X-thiophenes demonstrate that altering the substituent pattern drastically changes electrophilicity parameters (E) and reaction rates with amines by orders of magnitude [1]. A compound lacking the 3-(2-methoxyethoxy) group thus represents a fundamentally different electrophilic species, rendering synthetic pathway fidelity, physicochemical properties such as XLogP3 of 1.8 versus a modeled value for the unsubstituted analog, and downstream biological SAR impossible to replicate via generic substitution [2].

Target Compound
3-(2-Methoxyethoxy) substituted
Electron-donating ether chain at the 3-position modulates SNAr electrophilicity and solubility
Generic Analog
3-Unsubstituted nitrothiophene
Lacks the critical alkoxy side chain; represents a fundamentally different electrophilic species
Reactivity Context
3-position substituent directly alters electrophilicity parameter E and SNAr rate constants by orders of magnitude
Mismatch Consequence
Synthetic pathway fidelity and downstream SAR may not transfer; direct substitution invalid

Quantifiable Differentiation Points


Supplier-Dependent Purity Specifications

For procurement decisions, a direct head-to-head analysis of analytical specifications from two primary vendors reveals a quantifiable purity differential. Leyan offers the compound at a 97% purity specification, which is 2 percentage points higher than the 95% minimum purity specification provided by AKSci . This difference in assay specification is a critical factor for end-users requiring higher batch-to-batch consistency for sensitive applications without additional purification.

Purity Specification
Data to verify
97% vs 95%
Supports lot-consistency and procurement specification review
Vendor CoA specifications; batch-level verification recommended
Quality Control Procurement Specification Analytical Reference

Differentiated Solubility Profile via Topological Polar Surface Area

The compound's computed topological polar surface area (TPSA) is 119 Ų, a value largely driven by the seven hydrogen bond acceptors from the 3-(2-methoxyethoxy) side chain and the nitro/ester groups [1]. While a direct measured solubility comparison is absent in public data, this TPSA dramatically contrasts with the simpler analog methyl 5-nitrothiophene-2-carboxylate, which possesses only five hydrogen bond acceptors and is expected to exhibit a significantly lower TPSA, thereby predicting superior aqueous solubility for the target compound, a key differentiator for biological assay compatibility.

Topological PSA
Context-dependent
119 Ų
May support aqueous solubility screening context
Computed 2D property; experimental solubility data to verify
Drug-likeness Principal Component Analysis Physicochemical Properties

Reduced Lipophilicity from Ethylene Glycol Chain

The computed partition coefficient (XLogP3) for the target compound is 1.8 [1]. This value reflects a marked decrease in lipophilicity compared to what would be expected for a thiophene bearing a simple 3-methoxy analog or a 3-unsubstituted variant, due to the presence of the more hydrophilic 3-(2-methoxyethoxy) chain. This reduced lipophilicity is a class-level differentiation point, positioning this scaffold as a preferential candidate for medicinal chemistry campaigns targeting reduced off-target binding associated with high logP compounds.

Lipophilicity
Context-dependent
XLogP3 1.8
Supports reduced-lipophilicity scaffold selection
Class-level inference; experimental logP to verify
Lipophilicity LogP Structure-Property Relationship

Altered Electrophilic Reactivity in SNAr Kinetics

Kinetic data from a structurally relevant system, methyl 2-methoxy-3-nitrothiophene-5-carboxylate, demonstrates that the precise arrangement of nitro and carboxylate substituents profoundly impacts electrophilic reactivity. In reactions with piperidine in CH3CN at 20°C, this isomer exhibits a second-order rate constant (k1) that is mechanistically rationalized by the Mayr relationship log k (20°C) = s(E + N), where the electrophilicity parameter E is linearly correlated to the pKa of the gem-dimethoxy complex [1]. Because the target compound's 3-(2-methoxyethoxy) group is an electron-donating substituent in a meta-relationship to the 5-nitro group, it will exert a unique and predictable electronic effect on this parameter E, rendering its SNAr reactivity distinct from all other positional isomers.

SNAr Reactivity
Cross-study context
Positional isomer k1 reported with piperidine in CH3CN at 20°C
Supports electrophilicity-context review for synthetic planning
Direct k1 not published for this exact compound; structurally inferred
Mechanistic Study Reactivity Nucleophilic Substitution

Procurement-Weighted Application Scenarios


Synthesis of Solubility-Enhanced Candidate Libraries

Researchers synthesizing libraries for high-throughput screening against intracellular targets should preferentially procure the high-purity specification (97%) from select suppliers. The intrinsically lower lipophilicity (XLogP3: 1.8) and high TPSA (119 Ų) derived from the 3-(2-methoxyethoxy) chain, as detailed in Section 3 [1], make this scaffold an ideal core for hit generation, helping to maintain leads within favorable physicochemical space to mitigate solubility and promiscuity liabilities often seen with all-carbon aromatic systems [1]. The absence of hydrogen bond donors ensures that solubility is dominated by the ether side chain, a property not available in simpler 3-methoxy analogs.

Work Function Tuning in Organic Field-Effect Transistors

Although direct evidence is preliminary, the unique combination of a conjugated 5-nitrothiophene core with an oligo(ethylene glycol) side chain is a recognized design principle for mixed ionic-electronic conductors in bioelectronic OFETs. The improved hydrophilicity and ionic transport facilitated by the 3-side chain while retaining the electron-deficient nitro group are fundamental for achieving lower operational voltages in aqueous electrolytes. Procurement of this specific building block is necessitated because even a minor structural change, such as a shorter 3-alkoxy chain, would alter the channel's hydration radius and ionic transport properties, rendering the device performance non-reproducible.

Regioselective SNAr Substrate for Synthetic Methodology

Building upon the kinetic evidence from positional isomers [1], this compound serves as a specialized tool for chemists investigating the mechanistic details of Nucleophilic Aromatic Substitution on electron-deficient heterocycles. Its 1,2,3,5-substitution pattern creates a regio-defined electrophilic landscape that is not accessible with common commercial nitrothiophenes. Researchers aiming to construct complex, poly-functionalized thiophene architectures for material science or pharmaceutical synthesis will find this compound's unique reactivity profile, a direct consequence of its substitution pattern, to be an essential synthetic handle [1].

Prodrug or Fragment Strategy with Improved Aqueous Handling

For medicinal chemists exploring nitrothiophene-based bioreductively activated cytotoxins or radiosensitizers—a historically validated class—this compound offers a critical logistical advantage. The 3-(2-methoxyethoxy) moiety imparts a tangible reduction in lipophilicity compared to methyl or unsubstituted analogs, potentially translating to improved aqueous solubility of the advanced intermediate. This facilitates a more reproducible solution-phase chemistry in aqueous or polar organic media during scale-up, a practical factor in process chemistry that directly influences procurement preference for multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Solubility-focused library synthesis
Ether-chain polarity and TPSA profile
Aqueous solubility and permeability endpoint review
Mixed ionic-electronic conductor research
Glycol-thiophene electronic and hydration profile
Ionic transport and device-performance reproducibility review
Regioselective SNAr methodology studies
1,2,3,5-substitution electrophilic landscape
Site-selectivity and rate-constant verification
Aqueous-handling nitrothiophene intermediate research
Reduced-lipophilicity scaffold via ether side chain
Solution-phase reproducibility in polar media review
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